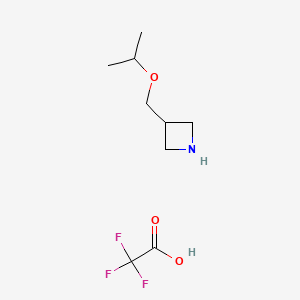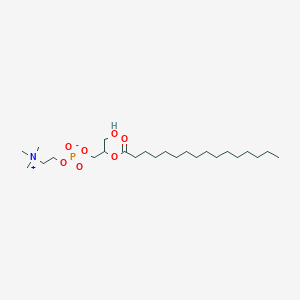![molecular formula C15H10ClF3O B13901735 4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl core substituted with chloro, methyl, and trifluoromethyl groups, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biochemical effects, although detailed studies are required to elucidate these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group, used in organic synthesis as a sulfonylating agent.
4-Methyl-3-(trifluoromethyl)benzoic acid: A structurally related compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it valuable in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C15H10ClF3O |
|---|---|
Poids moléculaire |
298.68 g/mol |
Nom IUPAC |
4-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzaldehyde |
InChI |
InChI=1S/C15H10ClF3O/c1-9-6-10(2-3-12(9)8-20)11-4-5-14(16)13(7-11)15(17,18)19/h2-8H,1H3 |
Clé InChI |
WDTDINATNCJYKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)



![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)



![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
